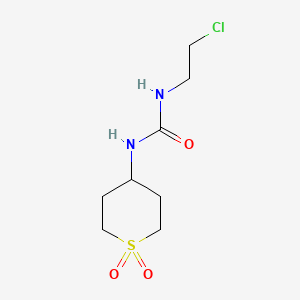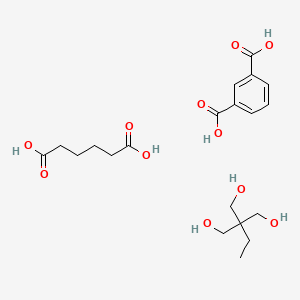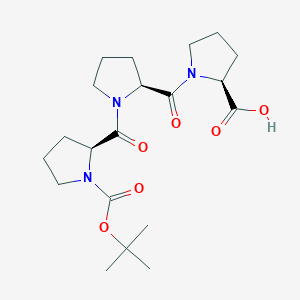
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline is a compound that belongs to the class of tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect amine groups due to its stability under basic conditions and ease of removal under acidic conditions . This compound is particularly significant in peptide synthesis, where it serves as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. The major product of this reaction is the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like 1-ethyl-3-
Eigenschaften
CAS-Nummer |
29804-51-1 |
|---|---|
Molekularformel |
C20H31N3O6 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O6/c1-20(2,3)29-19(28)23-12-5-8-14(23)17(25)21-10-4-7-13(21)16(24)22-11-6-9-15(22)18(26)27/h13-15H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
XIMIRDCKYSGHMO-KKUMJFAQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


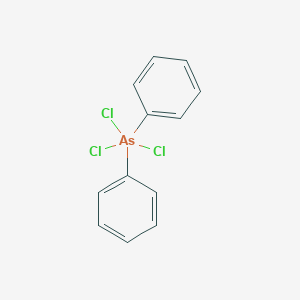
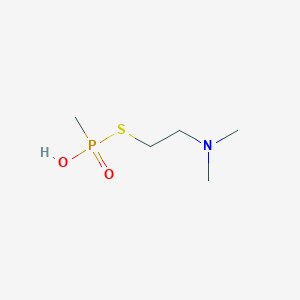
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
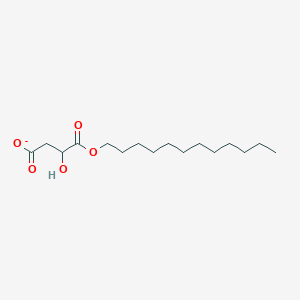
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
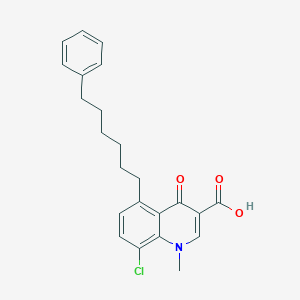
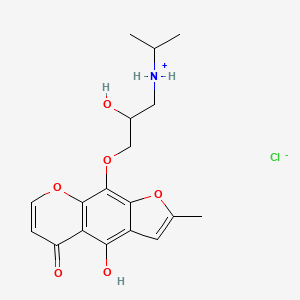
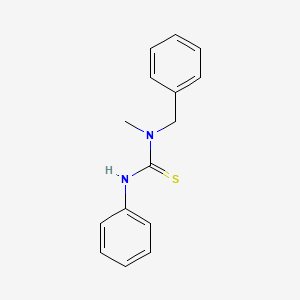
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
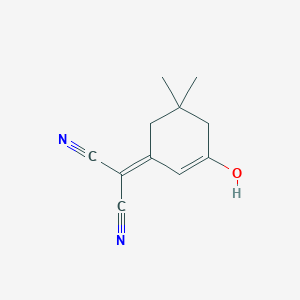

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
